molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2

6-Fluoroimidazo[1,2-b]pyridazine

Cat. No.: B044439
CAS No.: 113501-27-2
M. Wt: 137.11 g/mol
InChI Key: URQYCXJSMFGDRO-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Alzheimer's Disease Imaging : Fluorinated imidazo[1,2-a]pyridine analogues like FEPIP and FPPIP show potential as radioligands for imaging beta-amyloid in Alzheimer's disease brains (Zeng et al., 2006).

  • Anxiolytic Activity : Imidazo[1,2-b]pyridazines demonstrate significant anxiolytic activity, particularly at a dosage of 2.5 mg/kg (Barlin et al., 1994).

  • Benzodiazepine Receptor Interaction : These compounds show selective binding to peripheral-type benzodiazepine receptors, indicating potential as pharmacological agents for central benzodiazepine receptors (Barlin et al., 1996).

  • GABA(A) Receptor Modulators : 8-Fluoroimidazo[1,2-a]pyridine has been studied as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).

  • Macrocyclic and Antiviral Agents : Imidazo[1,2-b]pyridazines have been evaluated as macrofilaricidal agents and for their activity against human picornaviruses (Mourad et al., 1993), (Hamdouchi et al., 2003).

  • Benzodiazepine Receptor Agonists : Substituted 6-alkoxyimidazo[1,2-b]pyridazines show potent activity as benzodiazepine receptor agonists (Harrison et al., 1996).

  • Anti-Asthmatic Agents : Omega-substituted alkylthioimidazo[1,2-b]pyridazines have been studied for their potential as novel anti-asthmatic agents (Kuwahara et al., 1995).

  • Antiparasitic Agents : Research has been conducted on the antiparasitic potential of these compounds, particularly in the context of carbon-14 and deuterium labeled variants (Fabio et al., 1978).

  • Central Nervous System Activities : Imidazo[1,2-b]pyridazines have been explored for their central nervous-system displacer activity (Barlin et al., 1988).

  • Anticancer Activities : Some derivatives show promising anticancer activities, particularly against MCF-7 and SK-MEL-28 cancer cell lines (Bourzikat et al., 2022).

  • Antimicrobial Activities : These compounds have demonstrated high antimicrobial activity against various bacteria and fungi (El-Salam et al., 2013).

  • Antiviral Development : 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine derivatives have shown potential in antiviral development against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).

Future Directions

The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Properties

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYCXJSMFGDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569009
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113501-27-2
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoro-pyridazin-3-ylamine [108784-42-5] (10 g, 89 mmol) was combined with a 50% (w/v) aqueous solution of chloroacetaldehyde [107-20-0] (23 mL, 177 mmol) in n-butanol (150 mL) and stirred at reflux for 1 h. The cooled reaction solution was reduced in volume and diluted with diethyl ether to precipitate a brown solid, which was collected by filtration, to yield 12.0 g. LRMS (ESI) m/z 138.0 [(M+H)]+, calc'd for C6H4FN3: 137.12.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoroimidazo[1,2-b]pyridazine
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6-Fluoroimidazo[1,2-b]pyridazine
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6-Fluoroimidazo[1,2-b]pyridazine

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